molecular formula C12H11BrN2O2S B13000185 Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate

Cat. No.: B13000185
M. Wt: 327.20 g/mol
InChI Key: YLFKTDNOBAIQDU-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a benzylamino group, a bromine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a benzylamine under controlled conditions. The bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the bromine atom provides opportunities for diverse chemical modifications and interactions.

Biological Activity

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, efficacy against various cellular targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H11BrN2O2SC_{12}H_{11}BrN_2O_2S and features a thiazole ring, a bromine atom, and an amino group. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound may inhibit critical cellular pathways involved in cancer cell survival and proliferation:

  • Inhibition of Mitotic Kinesins : Thiazole derivatives have been shown to inhibit kinesins such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Cell Cycle Disruption : The compound may induce cell cycle arrest by interfering with mitotic processes, similar to other thiazole-based compounds that affect Bcl-2 family proteins and induce apoptosis in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that thiazole derivatives can exhibit antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Leishmanicidal Activity : Thiazole derivatives have shown potential leishmanicidal effects, impacting intracellular amastigotes with minimal toxicity to mammalian cells. This suggests a possible therapeutic application in treating leishmaniasis .

Case Study 1: Anticancer Efficacy

In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was tested for its ability to induce apoptosis in human cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The compound was assessed against various bacterial strains using disk diffusion methods. Results showed a clear zone of inhibition against E. coli and Bacillus subtilis, supporting its potential as an antimicrobial agent.

Research Findings Summary Table

Property Activity Mechanism Reference
AnticancerInduces apoptosisInhibition of HSET; ROS generation
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of bacterial membranes
LeishmanicidalReduces survival of amastigotesInduction of cytotoxic effects

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

methyl 2-(benzylamino)-4-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YLFKTDNOBAIQDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)Br

Origin of Product

United States

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